N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a thieno[3,2-d]pyrimidin-1(2H)-yl scaffold substituted with a 4-fluoro-3-methylphenyl group at position 2. The structure combines a benzodioxin ring (known for metabolic stability and bioavailability) with a thienopyrimidinone core (a heterocyclic system prevalent in kinase inhibitors and antimicrobial agents) . The 4-fluoro-3-methylphenyl substituent likely enhances lipophilicity and target binding, as fluorine atoms are commonly used to modulate pharmacokinetics and pharmacodynamics in drug design .
Properties
Molecular Formula |
C23H18FN3O5S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H18FN3O5S/c1-13-10-15(3-4-16(13)24)27-22(29)21-17(6-9-33-21)26(23(27)30)12-20(28)25-14-2-5-18-19(11-14)32-8-7-31-18/h2-6,9-11H,7-8,12H2,1H3,(H,25,28) |
InChI Key |
AKKGXYITEYAXAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- Compound 7l (N-(3,5-dimethylphenyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide): This analogue replaces the thienopyrimidinone core with a sulfonamide-linked benzodioxin. It demonstrated potent antimicrobial activity (MIC = 1.56 µg/mL against S. aureus) and low hemolytic activity (<5%) . The 4-chlorophenyl group enhances electrophilicity, whereas the target compound’s 4-fluoro-3-methylphenyl group may improve metabolic stability.
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide: This compound (CAS 686772-13-4) shares the benzodioxin-thienopyrimidinone backbone but substitutes a 2-methoxyphenyl group at position 3.
Thienopyrimidinone Derivatives with Varied Side Chains
- N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS 618427-59-1): This derivative features an ethyl and dimethyl substitution on the thienopyrimidinone core. The ethyl group may enhance steric bulk, affecting binding to hydrophobic enzyme pockets, while the dimethyl groups could limit rotational freedom. The target compound’s unsubstituted thienopyrimidinone core allows greater conformational flexibility .
Pharmacokinetic and Bioactivity Comparisons
- Antimicrobial Activity :
The target compound’s fluorinated aromatic group may confer superior Gram-positive antibacterial activity compared to methoxy- or chloro-substituted analogues due to enhanced lipophilicity and membrane penetration . - Enzyme Inhibition :
Analogues with α-glucosidase inhibitory activity (e.g., chromone glycosides) suggest that the acetamide linkage in the target compound could competitively inhibit carbohydrate-hydrolyzing enzymes, though this requires experimental validation .
Data Table: Key Structural and Functional Comparisons
Mechanistic and Computational Insights
- ChemGPS-NP Analysis: The ChemGPS-NP model positions the target compound in a chemical space distinct from bedaquiline-like antitubercular agents but closer to kinase inhibitors due to its thienopyrimidinone core .
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization, amide coupling, and heterocyclic ring formation. Key considerations include:
- Temperature control : Reflux under inert atmosphere (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Solvent optimization : Polar aprotic solvents like DMF or NMP enhance reaction efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining yields >75% .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) ensures >95% purity .
Q. Example protocol :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Cyclization | Microwave, 150°C, 20 min | 80% | NMR (δ 7.82, d, J=8.2 Hz), MS ([M+H]+ 344.21) |
| Amide coupling | EDCI/HOBt, DMF, RT, 16 h | 75% | IR (C=O stretch 1680 cm⁻¹) |
Q. Which spectroscopic methods confirm structural integrity?
- ¹H/¹³C NMR : Assigns aromatic protons (e.g., δ 7.82 for H-4′) and carbonyl groups (δ 168–170 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ 344.21) .
- Elemental analysis : Confirms C, H, N, S content (e.g., C: 45.29% observed vs. 45.36% calculated) .
Critical tip : Cross-reference spectral data with analogous compounds (e.g., thieno[2,3-d]pyrimidines) to resolve ambiguities in peak assignments .
Advanced Research Questions
Q. How can computational methods optimize synthesis or mechanistic studies?
- Reaction path search : Quantum chemical calculations (e.g., DFT) identify low-energy pathways for cyclization or coupling steps, reducing trial-and-error experimentation .
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions between the compound’s fluorophenyl group and hydrophobic pockets .
- Virtual screening : Prioritize derivatives with modified benzodioxin or thienopyrimidinone moieties for enhanced bioactivity .
Case study : A 31% yield improvement was achieved for a pyrimidine derivative by simulating solvent effects in NMP .
Q. How to resolve contradictions in bioactivity data?
Discrepancies in IC₅₀ values or target selectivity may arise from:
- Compound stability : Degradation in aqueous buffers (e.g., hydrolysis of the acetamide group). Validate purity via HPLC before assays .
- Assay conditions : Adjust pH (e.g., 7.4 for physiological relevance) or use cell lines with confirmed target expression .
- Negative controls : Include structurally similar but inactive analogs (e.g., non-fluorinated derivatives) to confirm specificity .
Example : Inconsistent antimicrobial activity was traced to variations in bacterial membrane permeability; modifying the dihydrothienopyrimidinone core improved consistency .
Q. What strategies elucidate the compound’s mechanism of action?
- Kinetic studies : Measure enzyme inhibition (e.g., Ki values) under varying substrate concentrations .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to receptors .
- Metabolomics : Profile changes in cellular pathways (e.g., apoptosis markers) post-treatment .
Data integration : Combine in vitro (e.g., IC₅₀) and in silico (docking scores) results to propose a dual kinase/phosphatase inhibition mechanism .
Q. How to address low yields in large-scale synthesis?
- Process optimization : Replace batch reactors with flow chemistry for better heat/mass transfer .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Design of experiments (DoE) : Statistically model factors like temperature, solvent ratio, and catalyst loading to maximize yield .
Example : A 20% yield increase was achieved for a pyridopyrimidine derivative using DoE-guided solvent optimization (CH₂Cl₂/MeOH 50:1 → 30:1) .
Q. How to validate target engagement in cellular models?
- Fluorescence tagging : Conjugate the compound with BODIPY or Cy5 for live-cell imaging .
- Pull-down assays : Use biotinylated probes to isolate target proteins from lysates .
- CRISPR knockouts : Confirm reduced activity in cells lacking the putative target gene .
Caution : Ensure tagging does not alter bioactivity (validate via IC₅₀ comparison) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
